Cenerimod - 1262414-04-9

Cenerimod

Catalog Number: EVT-263569
CAS Number: 1262414-04-9
Molecular Formula: C25H31N3O5
Molecular Weight: 453.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cenerimod is classified as a potent, selective, and orally active sphingosine 1-phosphate receptor 1 (S1P1) modulator. [, , , , , ] It functions by binding to the S1P1 receptor, a key player in lymphocyte trafficking. [, , , ] This interaction leads to the sequestration of lymphocytes within lymphoid organs, effectively reducing their presence in the bloodstream and potentially mitigating inflammatory responses. [, , , ] This mechanism makes Cenerimod a valuable tool for investigating immune system modulation and its implications for various autoimmune diseases. [, , , ]

Synthesis Analysis

A novel, second-generation synthesis route has been developed for a key building block of Cenerimod: 3-ethyl-4-hydroxy-5-methylbenzonitrile. [] The original synthesis route, while functional, presented safety concerns, utilized undesirable solvents like dimethylformamide, and involved laborious purification steps, resulting in a low overall yield (40-45%) and suboptimal green metrics (process mass intensity: 210). []

This improved method provides a 69% overall yield of 3-ethyl-4-hydroxy-5-methylbenzonitrile with high purity (99.3% area/area) and a significantly improved process mass intensity of 81. []

Mechanism of Action

Cenerimod exerts its effects by selectively binding to the S1P1 receptor on lymphocytes. [, , , , ] This binding triggers the internalization of the S1P1 receptor, rendering the lymphocytes less responsive to sphingosine 1-phosphate (S1P) gradients. [, ] As a result, lymphocytes are retained within lymphoid organs, such as lymph nodes and the spleen, preventing their egress into the bloodstream. [, , , ]

This mechanism of action effectively reduces the number of circulating lymphocytes, including T cells and B cells, which play crucial roles in immune responses. [, , , ] Consequently, Cenerimod dampens the inflammatory cascade associated with autoimmune diseases by limiting the migration of these cells to target tissues. [, , , ]

Applications
  • Systemic Lupus Erythematosus (SLE): Cenerimod has been extensively studied in preclinical models and clinical trials for SLE. [, , , , , , , , , , ] Results demonstrate its potential to reduce circulating lymphocytes, decrease autoantibody production, and improve disease activity scores in patients with SLE. [, , , , ]
  • Sjögren’s Syndrome: Preclinical studies in animal models suggest that Cenerimod can ameliorate disease outcomes in Sjögren's Syndrome. [] This finding highlights its potential as a therapeutic option for this autoimmune condition.
  • Rheumatoid Arthritis: Research indicates that Cenerimod effectively modulates disease progression in murine models of rheumatoid arthritis. [] Its ability to reduce joint inflammation and delay clinical symptoms makes it a promising candidate for further investigation in this disease.
  • Systemic Sclerosis: Studies in murine models demonstrate Cenerimod’s efficacy in attenuating disease parameters in systemic sclerosis. [] This finding suggests its potential therapeutic value for this complex autoimmune disorder.
  • Investigating S1P1 Receptor Signaling: Cenerimod serves as a valuable tool for dissecting the intricate signaling pathways associated with the S1P1 receptor. [, , ] Its selectivity for S1P1 allows researchers to isolate and study the specific downstream effects of this receptor, providing insights into its role in immune regulation.
  • Understanding Lymphocyte Trafficking: Cenerimod’s ability to modulate lymphocyte egress from lymphoid organs makes it a useful tool for studying lymphocyte trafficking dynamics. [, , , ] Researchers can utilize Cenerimod to investigate the mechanisms governing lymphocyte movement and its implications for immune responses in various physiological and pathological contexts.

Fingolimod (FTY720)

    Compound Description: Fingolimod is a first-generation sphingosine-1-phosphate (S1P) receptor modulator that binds non-selectively to S1P receptors 1, 3, 4, and 5. It's marketed as Gilenya® and is approved for treating relapsing forms of multiple sclerosis []. Fingolimod induces lymphocyte sequestration in lymph nodes, preventing their migration to sites of inflammation.

Sphingosine-1-Phosphate (S1P)

    Compound Description: Sphingosine-1-phosphate is a naturally occurring signaling lipid that regulates lymphocyte egress from lymphoid organs. It establishes a chemotactic gradient across the vascular barrier, guiding lymphocytes from lymph nodes into circulation [].

    Relevance: Cenerimod exerts its therapeutic effect by modulating the S1P signaling pathway. By binding to the S1P1 receptor, Cenerimod disrupts the normal signaling cascade initiated by S1P, ultimately preventing lymphocytes from leaving lymph nodes and entering the bloodstream [].

Hydroxychloroquine (HCQ)

    Compound Description: Hydroxychloroquine is a medication commonly used to treat autoimmune diseases, including systemic lupus erythematosus (SLE) []. While its mechanism of action in SLE is not entirely understood, it is thought to have anti-inflammatory and immunomodulatory effects.

    Relevance: Hydroxychloroquine is often used as a background treatment in SLE studies, including those investigating Cenerimod. Understanding the impact of Hydroxychloroquine on immunological biomarkers is important in deciphering the specific effects of Cenerimod in a clinical setting [].

Prednisolone and Prednisone

    Compound Description: Prednisolone and prednisone are glucocorticoids commonly used to treat autoimmune diseases, including SLE []. They have potent anti-inflammatory and immunosuppressive effects.

    Relevance: Like Hydroxychloroquine, glucocorticoids are often used concurrently with Cenerimod in treating SLE. Studies have demonstrated that physiologically relevant concentrations of Prednisolone and Prednisone do not interfere with Cenerimod's ability to inhibit B cell migration, suggesting that these medications can be safely combined [].

Properties

CAS Number

1262414-04-9

Product Name

Cenerimod

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol

Molecular Formula

C25H31N3O5

Molecular Weight

453.54

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N

SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

ACT-334441; ACT334441; ACT 334441; Cenerimod

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.